molecular formula C28H32O17 B129681 Thesioideoside CAS No. 145937-28-6

Thesioideoside

Cat. No. B129681
M. Wt: 640.5 g/mol
InChI Key: QWTDVAZCZORTDT-QBUVXBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thesioideoside is a natural product that has been isolated from the plant Thesium chinense Turcz. It has been found to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism Of Action

The mechanism of action of Thesioideoside is not fully understood. However, it has been proposed that it exerts its biological effects through the modulation of various signaling pathways. For example, Thesioideoside has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.

Biochemical And Physiological Effects

Thesioideoside has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Thesioideoside also inhibits the expression of various pro-inflammatory cytokines, such as IL-1β and TNF-α. Moreover, it has been shown to reduce oxidative stress and enhance the antioxidant defense system in animal models.

Advantages And Limitations For Lab Experiments

One advantage of Thesioideoside is its natural origin, making it a potential alternative to synthetic drugs. Moreover, Thesioideoside possesses multiple biological activities, making it a promising candidate for the development of multi-targeted drugs. However, one limitation of Thesioideoside is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of Thesioideoside. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Moreover, the development of novel delivery systems for Thesioideoside could enhance its bioavailability and efficacy.

Synthesis Methods

Thesioideoside can be synthesized through a multi-step process involving extraction, chromatography, and purification. The plant Thesium chinense Turcz is first collected and dried. The dried plant material is then extracted with a suitable solvent, such as ethanol or methanol. The extract is subjected to column chromatography, and the desired compound is purified through recrystallization.

Scientific Research Applications

Thesioideoside has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer properties, inhibiting the growth and proliferation of various cancer cell lines. Thesioideoside also exhibits anti-inflammatory activity, reducing inflammation in animal models of inflammation. Moreover, it has been shown to possess antiviral properties, inhibiting the replication of the hepatitis B virus.

properties

CAS RN

145937-28-6

Product Name

Thesioideoside

Molecular Formula

C28H32O17

Molecular Weight

640.5 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O17/c1-40-13-3-2-9(4-11(13)32)24-25(20(36)17-12(33)5-10(31)6-14(17)41-24)44-28-26(22(38)19(35)16(8-30)43-28)45-27-23(39)21(37)18(34)15(7-29)42-27/h2-6,15-16,18-19,21-23,26-35,37-39H,7-8H2,1H3/t15-,16-,18-,19+,21+,22+,23-,26-,27+,28+/m1/s1

InChI Key

QWTDVAZCZORTDT-QBUVXBDPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Other CAS RN

145937-28-6

synonyms

thesioideoside

Origin of Product

United States

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